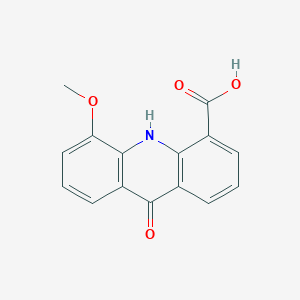

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Overview

Description

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS: 88377-31-5) is a heterocyclic compound with the molecular formula C₁₅H₁₁NO₄ and a molecular weight of 269.25 g/mol. It exists as a yellow-orange powder with a purity of ≥95% and is stored under dry, airtight conditions at room temperature . Structurally, it features a dihydroacridine backbone with a methoxy group at position 5, a ketone at position 9, and a carboxylic acid at position 2. This compound is primarily utilized as a key intermediate in synthesizing Elacridar (GF120918), a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which is used to overcome multidrug resistance in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyanthranilic acid and acetic anhydride.

Cyclization: The starting materials undergo a cyclization reaction to form the acridine core. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

Oxidation: The resulting intermediate is then subjected to oxidation to introduce the oxo group at the 9-position of the acridine ring.

Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Drug Delivery

One of the prominent applications of 5-MODICA is in enhancing the bioavailability and brain penetration of anticancer drugs. Elacridar, a derivative of 5-MODICA, acts as a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These efflux pumps often limit the effectiveness of anticancer therapies by preventing drug accumulation in cancerous tissues and the brain. Clinical trials have demonstrated that elacridar can significantly increase the oral bioavailability of drugs like paclitaxel and topotecan, which are crucial in cancer treatment .

Formulation Development

Research has focused on developing solid dispersion systems incorporating 5-MODICA to improve the solubility and stability of poorly soluble drugs. The drug is molecularly dispersed within a hydrophilic polymer matrix, which enhances its dissolution rate and absorption .

| Study | Drug | Effect of 5-MODICA | Outcome |

|---|---|---|---|

| Clinical Trial | Paclitaxel | Increased bioavailability | Enhanced therapeutic effect |

| Preclinical Study | Topotecan | Improved brain penetration | Greater efficacy against tumors |

Material Science Applications

Organic Electronics

5-MODICA has potential applications in organic electronics due to its unique electronic properties. It can be used as a building block for organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs) and photovoltaic cells. Its molecular structure allows for efficient charge transport, making it suitable for high-performance electronic devices .

Photonic Devices

The compound's photophysical properties make it an attractive candidate for use in photonic devices. Research indicates that 5-MODICA can be utilized in applications such as LED technology, ferroelectric materials, and electro-optical devices. Its ability to emit light when excited makes it valuable for developing advanced optical components .

Case Studies

Case Study 1: Enhancing Drug Delivery Systems

A study published in Pharmaceutical Research investigated the use of elacridar in combination with various anticancer agents. The results showed that the incorporation of elacridar significantly improved drug concentrations in tumor tissues compared to control groups without the inhibitor. This highlights the practical application of 5-MODICA derivatives in formulating effective cancer therapies .

Case Study 2: Organic Photonic Applications

In a recent exploration of organic semiconductor materials, researchers synthesized polymers based on 5-MODICA for use in OLEDs. The findings suggested that devices made with these polymers exhibited improved efficiency and stability compared to traditional materials, demonstrating the compound's potential in advancing organic electronics technology .

Mechanism of Action

The mechanism of action of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid with structurally related acridine derivatives:

Key Differences and Implications

Substituent Effects on Bioactivity :

- The 5-methoxy group in the target compound enhances metabolic stability compared to the 5-hydroxy analogue (CAS 1187575-77-4), which may undergo faster oxidation or conjugation .

- Conversion of the 4-carboxylic acid to a carboxamide (as in Elacridar) improves membrane permeability, making it pharmacologically active in inhibiting drug efflux pumps .

Synthetic Utility: The target compound is synthesized via condensation of 2-amino-3-methoxybenzoic acid with 2-bromobenzoic acid, followed by cyclization using POCl₃ . In contrast, 9-oxo-9,10-dihydroacridine-4-carboxylic acid (without the methoxy group) is derived from simpler aromatic amines and halides .

Pharmacological Applications: Elacridar’s carboxamide derivative demonstrates nanomolar potency against P-gp/BCRP, whereas the unmodified carboxylic acid form lacks direct therapeutic efficacy due to poor bioavailability . Analogues like 9,9-dimethyl-9,10-dihydroacridine exhibit cytotoxic properties, suggesting that alkyl substitutions at position 9 modulate anticancer activity .

Biological Activity

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS No. 88377-31-5) is a compound that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is , with a molecular weight of 269.25 g/mol. It is characterized by the following structural features:

- Molecular Structure :

- Contains an acridine core with methoxy and carboxylic acid functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO4 |

| Molecular Weight | 269.25 g/mol |

| CAS Number | 88377-31-5 |

| PubChem ID | 11108386 |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study comparing its efficacy against various bacterial strains, it was found to outperform traditional antibiotics such as ampicillin.

Case Study: Antibacterial Efficacy

In a comparative study involving resistant strains like MRSA and E. coli, the compound demonstrated superior antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of established antibiotics. The results are summarized in Table 2.

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| MRSA | 8 | Ampicillin |

| E. coli | 16 | Ampicillin |

| P. aeruginosa | 12 | Ampicillin |

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been shown to be more effective than standard antifungal agents like bifonazole and ketoconazole.

Case Study: Antifungal Efficacy

The compound's antifungal activity was evaluated against several fungal strains, revealing that it could inhibit growth at significantly lower concentrations compared to reference drugs.

Table 3: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Candida albicans | 4 | Bifonazole |

| Aspergillus niger | 8 | Ketoconazole |

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. The compound showed promising antiproliferative effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Research Findings on Anticancer Activity

In vitro studies reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations. The findings are detailed in Table 4.

Table 4: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 5.3 |

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within microbial cells and cancer cells. Molecular docking studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, contributing to its antibacterial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid?

A common method involves coupling 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid with intermediates using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). Reaction conditions include stirring at room temperature for 16 hours, followed by filtration . Alternative pathways under Bischler-Napieralski conditions may also be explored for derivatives .

Q. What analytical techniques are critical for characterizing this compound?

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are essential. HRMS (EI, 70 eV) provides precise molecular weight confirmation, while NMR (e.g., , ) resolves structural features like methoxy and carboxylic acid groups. Elemental analysis (C, H, N) validates purity .

Q. How should this compound be stored to ensure stability?

Store in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen). Avoid exposure to strong acids, bases, oxidizing agents, and moisture, as these may degrade the compound or trigger hazardous reactions .

Advanced Research Questions

Q. How do structural modifications at the acridine ring influence electronic properties and reactivity?

Substituents like methoxy groups at position 5 enhance electron-donating effects, stabilizing the acridine core. Comparative studies with analogs (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid) show that substituents at position 4 (carboxylic acid) improve solubility and metal-chelation potential, critical for biological applications .

Q. What computational methods optimize synthesis or predict biological interactions?

Molecular docking and density functional theory (DFT) simulations model interactions with biological targets (e.g., enzymes). AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal coupling agents or solvent systems, reducing trial-and-error experimentation .

Q. How can researchers troubleshoot low yields in coupling reactions involving this compound?

Low yields may arise from poor activation of the carboxylic acid group. Methodological adjustments include:

- Replacing DCC with carbodiimides like EDCI for milder conditions.

- Using coupling additives (e.g., DMAP) to enhance reactivity.

- Screening solvents (e.g., THF instead of DMF) to reduce steric hindrance .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

The dihydroacridine core’s partial saturation reduces aromatic π-stacking, enhancing metabolic stability. Acidic pH (<4) protonates the carboxylic acid group, minimizing hydrolysis. In vitro assays (e.g., plasma stability tests) quantify degradation rates, guiding formulation strategies .

Properties

IUPAC Name |

5-methoxy-9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSRKZQRHDTJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455527 | |

| Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88377-31-5 | |

| Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.